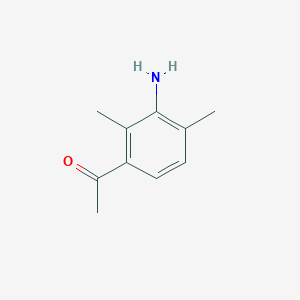
1-(3-Amino-2,4-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2,4-dimethylphenyl)ethanone, also known as Adrafinil, is a synthetic nootropic compound that was originally developed in France in the late 1970s. It belongs to the eugeroic class of drugs, which are known to promote wakefulness and alertness without causing the same level of side effects as traditional stimulants. Adrafinil has gained popularity as a cognitive enhancer and is widely used by students, professionals, and athletes to improve their mental performance.
Mécanisme D'action
1-(3-Amino-2,4-dimethylphenyl)ethanone is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood. 1-(3-Amino-2,4-dimethylphenyl)ethanone is also thought to enhance the activity of certain enzymes that are involved in energy metabolism, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(3-Amino-2,4-dimethylphenyl)ethanone has been shown to increase wakefulness and alertness in both animals and humans. It has also been found to improve cognitive function, including memory, attention, and executive function. 1-(3-Amino-2,4-dimethylphenyl)ethanone has been shown to have a low potential for abuse and addiction, and it does not cause the same level of side effects as traditional stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Amino-2,4-dimethylphenyl)ethanone has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers working with limited budgets. 1-(3-Amino-2,4-dimethylphenyl)ethanone is also relatively safe and well-tolerated, with a low potential for toxicity. However, 1-(3-Amino-2,4-dimethylphenyl)ethanone does have some limitations as a research tool. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-(3-Amino-2,4-dimethylphenyl)ethanone is metabolized to modafinil in the liver, which can complicate the interpretation of results.
Orientations Futures
There are several areas of research that could benefit from further investigation into 1-(3-Amino-2,4-dimethylphenyl)ethanone. One potential area of interest is its use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-Amino-2,4-dimethylphenyl)ethanone has also been investigated for its potential as a treatment for sleep disorders such as narcolepsy. Additionally, there is growing interest in the use of 1-(3-Amino-2,4-dimethylphenyl)ethanone as a cognitive enhancer in healthy individuals, particularly in the context of academic and professional performance. Further research is needed to fully understand the mechanisms underlying 1-(3-Amino-2,4-dimethylphenyl)ethanone's cognitive-enhancing effects and to identify potential therapeutic applications.
Applications De Recherche Scientifique
1-(3-Amino-2,4-dimethylphenyl)ethanone has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and executive function in both animals and humans. 1-(3-Amino-2,4-dimethylphenyl)ethanone has also been investigated for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
120738-22-9 |
|---|---|
Nom du produit |
1-(3-Amino-2,4-dimethylphenyl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(3-amino-2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,11H2,1-3H3 |
Clé InChI |
FHPSBOOCBOLPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)C)C)N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)C)C)N |
Synonymes |
Ethanone, 1-(3-amino-2,4-dimethylphenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




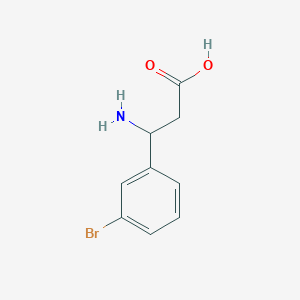

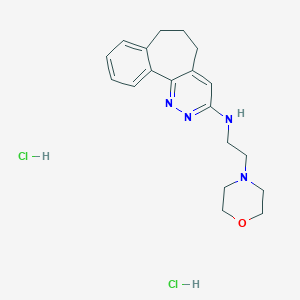
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
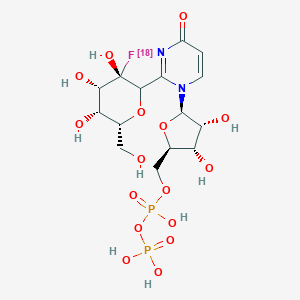
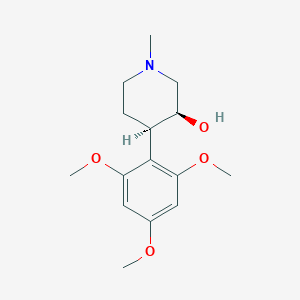

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
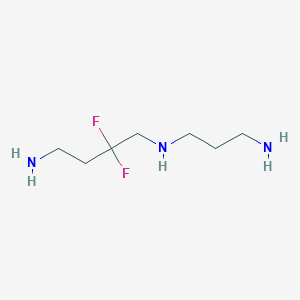
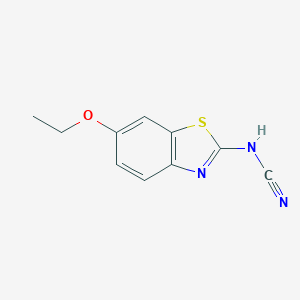
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)